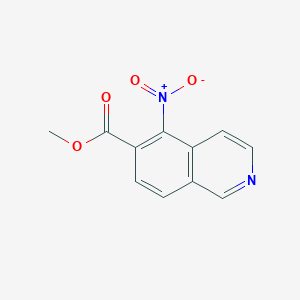

Methyl 5-nitroisoquinoline-6-carboxylate

Beschreibung

Methyl 5-nitroisoquinoline-6-carboxylate is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a nitro (-NO₂) group at position 5 and a methyl carboxylate (-COOCH₃) group at position 6.

Eigenschaften

Molekularformel |

C11H8N2O4 |

|---|---|

Molekulargewicht |

232.19 g/mol |

IUPAC-Name |

methyl 5-nitroisoquinoline-6-carboxylate |

InChI |

InChI=1S/C11H8N2O4/c1-17-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13(15)16/h2-6H,1H3 |

InChI-Schlüssel |

ZDSXTWDCTJWAQS-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-5-Nitroisoquinolin-6-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder unter Verwendung chemischer Reduktionsmittel wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.

Substitution: Die Nitrogruppe kann durch nucleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Esterhydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure zu erhalten.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) oder Zinn(II)-chlorid in Salzsäure.

Substitution: Natriummethoxid oder andere Nucleophile in einem geeigneten Lösungsmittel.

Esterhydrolyse: wässrige Natriumhydroxid- oder Salzsäure.

Hauptprodukte, die gebildet werden

Reduktion: 5-Aminoisoquinolin-6-carboxylat.

Substitution: Verschiedene substituierte Isochinolinderivate, abhängig vom verwendeten Nucleophil.

Esterhydrolyse: 5-Nitroisoquinolin-6-carbonsäure.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-nitroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: 5-Aminoisoquinoline-6-carboxylate.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Ester Hydrolysis: 5-Nitroisoquinoline-6-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-5-Nitroisoquinolin-6-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielmolekülen und Signalwegen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren können, was zu verschiedenen biologischen Wirkungen führt. Die Verbindung kann auch bestimmte Enzyme oder Rezeptoren hemmen, wodurch zelluläre Prozesse moduliert werden.

Wirkmechanismus

The mechanism of action of Methyl 5-nitroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

Ethyl 4-Chloro-2-Methylquinoline-6-Carboxylate Molecular Formula: C₁₃H₁₂ClNO₂ Substituents: 4-Chloro, 2-methyl, 6-carboxylate ethyl. Properties: 97% purity; used in drug synthesis.

Methyl 2-Acetamidoquinoline-6-Carboxylate Molecular Formula: C₁₃H₁₂N₂O₃ Substituents: 2-Acetamido, 6-carboxylate methyl. Properties: Skin/eye irritant; acetamido group may enhance hydrogen bonding, influencing target binding in biological systems .

6-Methyl-5-Nitroquinoline Molecular Formula: C₁₀H₉N₂O₂ Substituents: 6-Methyl, 5-nitro. Properties: Studied via gas chromatography; lacks the carboxylate group, reducing polarity and aqueous solubility .

Methyl 2-Chloroquinoline-5-Carboxylate Molecular Formula: C₁₁H₈ClNO₂ Substituents: 2-Chloro, 5-carboxylate methyl. Properties: High structural similarity (96% to methyl 5-nitroisoquinoline-6-carboxylate); chloro substituent offers different electronic effects compared to nitro .

Property Comparison Table

*Calculated based on structural analogs.

Biologische Aktivität

Methyl 5-nitroisoquinoline-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of its biological activity, including detailed research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

Methyl 5-nitroisoquinoline-6-carboxylate has a molecular formula of C₁₁H₈N₂O₄ and a molecular weight of approximately 232.19 g/mol. Its structure features a nitro group at the 5th position and a carboxylate group at the 6th position of the isoquinoline ring, along with a methyl ester functional group. This unique arrangement contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that methyl 5-nitroisoquinoline-6-carboxylate exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The specific mechanisms of action are still being investigated, but they likely involve interactions with cellular targets such as enzymes and receptors.

Anticancer Activity

Methyl 5-nitroisoquinoline-6-carboxylate has shown promise in anticancer research. It has been found to inhibit melanoma cell proliferation by targeting RAF1 kinase, which is overexpressed in many melanoma cases . This inhibition suggests a potential pathway for therapeutic intervention in melanoma treatment.

Case Studies and Research Findings

- Antimicrobial Activity Study : In a study evaluating the antimicrobial efficacy of methyl 5-nitroisoquinoline-6-carboxylate, it was found to exhibit minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics. This suggests its potential as an alternative or adjunctive treatment for infections caused by resistant strains .

- Anticancer Mechanism Exploration : Further investigations into its anticancer properties revealed that methyl 5-nitroisoquinoline-6-carboxylate could induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in vitro using melanoma cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 5-nitroisoquinoline-6-carboxylate, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 5-Nitroisoquinoline | Lacks carboxylate and methyl ester groups | Simpler structure without additional functional groups |

| 6-Methylisoquinoline | Lacks nitro group | Contains only a methyl group at the sixth position |

| 4-Methyl-5-nitroisoquinoline | Methyl group at the fourth position | Different positioning affects reactivity |

| 5-Aminoisoquinoline | Nitro group replaced by an amino group | Changes chemical properties significantly |

Methyl 5-nitroisoquinoline-6-carboxylate is distinguished by its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.